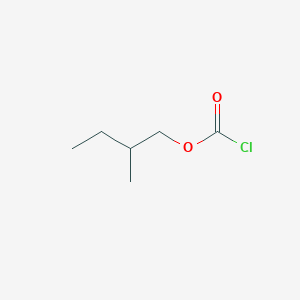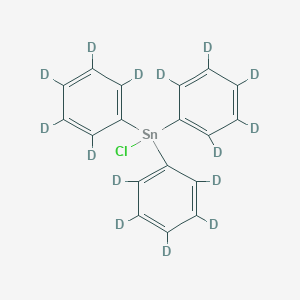![molecular formula C36H39NO6 B032105 N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide CAS No. 4171-69-1](/img/structure/B32105.png)
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamides involves various chemical pathways, including reactions derived from amino-phenyl-oxadiazoles, showing a broad spectrum of biological activities. For instance, compounds synthesized from 2-amino-5-alkoxyphenyl-1,3,4-oxadiazoles demonstrated significant anti-inflammatory and analgesic activities, indicating the influence of alkoxyphenyl substituents on their biological activities (Mazzone et al., 1987).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their biological and chemical properties. X-ray diffraction and NMR spectroscopy are commonly used techniques for this analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction, highlighting the importance of molecular structure in predicting the compound's behavior and interaction (Ping, 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, offering insights into their reactivity and potential applications. The synthesis and radiosynthesis of chloroacetanilide herbicides, such as acetochlor, involve reductive dehalogenation, indicating the complex reactions these compounds can undergo to yield high-specific-activity products for studying their metabolism and action mode (Latli & Casida, 1995).
Physical Properties Analysis
The physical properties of acetamides, including melting points, solubility, and crystalline structure, are essential for their application in material science and chemistry. These properties are influenced by the molecular structure and substituents present in the compound. For example, the analysis of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed a dimer formation via N—H⋯N hydrogen bonds in its crystal structure, demonstrating the importance of physical interactions in the compound's stability and properties (Bunev et al., 2013).
Chemical Properties Analysis
The chemical properties of acetamides, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are critical for their application in organic synthesis and drug development. The synthesis of novel acetamides with anti-inflammatory activity indicates the chemical versatility and potential for therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Applications De Recherche Scientifique
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been extensively researched for the degradation of acetaminophen, a compound related to the target chemical structure. These processes lead to the generation of various by-products and involve mechanisms that could be relevant to understanding the behavior of N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide in similar conditions. The study by Qutob et al. (2022) provides comprehensive insights into the degradation pathways, kinetics, and the biotoxicity of these by-products, which could be instrumental in assessing the environmental impact and safety profile of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacology of Ketamine's Antidepressant Action
The unique antidepressant effects of ketamine, a substance structurally distinct but pharmacologically relevant, offer insights into potential research applications for similar compounds. Aleksandrova et al. (2017) critically evaluated the NMDA receptor hypothesis of ketamine's action, highlighting the role of its metabolite, hydroxynorketamine, in mediating antidepressant effects. This suggests that compounds with similar pharmacological profiles could have therapeutic potential in treating depression and other psychiatric disorders (Aleksandrova, Wang, & Phillips, 2017).
Synthetic Organic Chemistry
Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents and the exploration of chiral axes based on the N-Ar axis, as described by Kondo and Murakami (2001). Their work on the synthesis and evaluation of compounds like N-acyl-N-(2-trifluoromethylphenyl)acetamide and related derivatives underscores the importance of stereochemistry in enhancing the pharmacological profile of new compounds. Such studies are fundamental to the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles (Kondo & Murakami, 2001).
AMPA Receptor Agonists for Depression Treatment
The role of AMPA receptor agonists in depression treatment, as discussed by Yang et al. (2012), indicates the potential for compounds that modulate glutamatergic transmission to serve as fast-acting antidepressants. This area of research is promising for the development of novel antidepressants with rapid onset and minimal side effects, similar to the therapeutic effects observed with ketamine and its derivatives (Yang, Zhou, Li, Yang, & Szewczyk, 2012).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the safe handling and disposal procedures for the compound.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAVJMRMSMGKO-JZPVOVDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




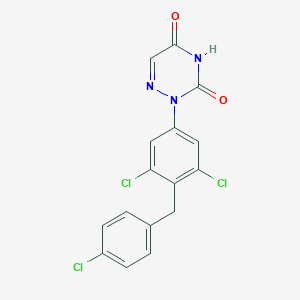

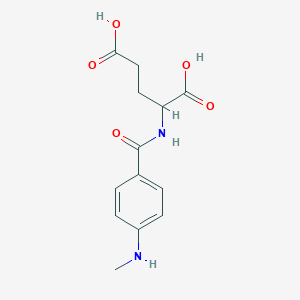
![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
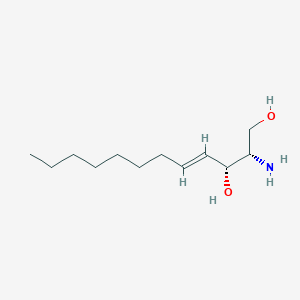

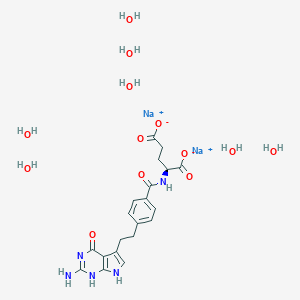

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
